(Dibutylamino)acetonitrile
Overview
Description
(Dibutylamino)acetonitrile is an organic compound with the molecular formula C10H20N2. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to an amino group substituted with two butyl groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
(Dibutylamino)acetonitrile is a chemical compound that has been used in various applications, including as a coreactant in electrogenerated chemiluminescence (ECL) processes . The primary targets of this compound in these processes are the electrode materials and the luminophores .
Mode of Action
In ECL, this compound interacts with its targets through electron-transfer reactions. This interaction initiates a cascade of chemical reactions that generate an electronically excited state of the luminophore . The luminophore then relaxes to the ground state by emitting a photon, producing light .
Biochemical Pathways
It is known that the compound plays a role in the generation of the electronically excited state of the luminophore in ecl processes . This involves exergonic electron-transfer reactions, which are part of the energetic and kinetic aspects of ECL .
Result of Action
The primary result of this compound’s action in ECL processes is the production of light. This is achieved through the generation of an electronically excited state of the luminophore, which emits a photon as it relaxes to the ground state .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in ECL processes, the nature of the electrode materials and the luminophores can affect the compound’s action . Additionally, the overall reaction environment, including factors such as temperature, pH, and the presence of other chemicals, may also play a role.
Biochemical Analysis
Biochemical Properties
(Dibutylamino)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions can lead to the activation or inhibition of these enzymes, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to an accumulation of specific proteins within the cell, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and the levels of specific metabolites. For example, this compound has been shown to influence the metabolism of amino acids and lipids . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound. Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Its distribution within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dibutylamino)acetonitrile can be synthesized through several methods. One common method involves the reaction of dibutylamine with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the nitrile group by the dibutylamino group .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where dibutylamine and acetonitrile are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: (Dibutylamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
(Dibutylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
(Diethylamino)acetonitrile: Similar structure but with ethyl groups instead of butyl groups.
(Dimethylamino)acetonitrile: Contains methyl groups instead of butyl groups.
(Dipropylamino)acetonitrile: Features propyl groups instead of butyl groups.
Uniqueness: (Dibutylamino)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its solubility in organic solvents and influences its reactivity in nucleophilic substitution reactions compared to its ethyl or methyl counterparts .
Properties
IUPAC Name |
2-(dibutylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVXOYNIUUYGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170999 | |
Record name | (Dibutylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18071-38-0 | |
Record name | 2-(Dibutylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18071-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dibutylamino)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dibutylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dibutylamino)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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